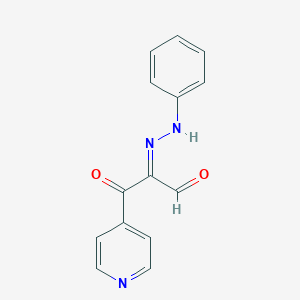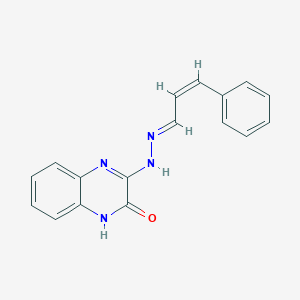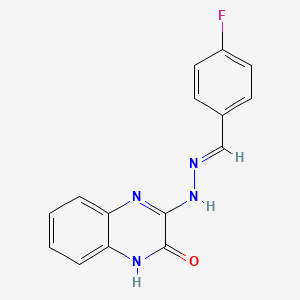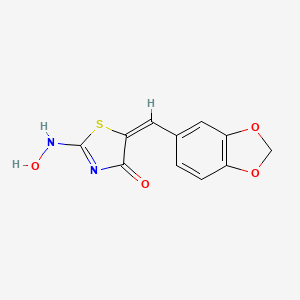![molecular formula C16H14N4O3S B7787174 2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid](/img/structure/B7787174.png)
2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid” involves several synthetic routes. One common method includes the reaction of specific precursor chemicals under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the purity and stability of the final product.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity raw materials and stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound “2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce specific oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound “2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of “2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Properties
IUPAC Name |
2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10(15(22)23)18-16-19-14(21)13(24-16)9-11-5-2-3-6-12(11)20-8-4-7-17-20/h2-10H,1H3,(H,22,23)(H,18,19,21)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMWWMHZXECRI-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC(=O)C(=CC2=CC=CC=C2N3C=CC=N3)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC1=NC(=O)/C(=C/C2=CC=CC=C2N3C=CC=N3)/S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787104.png)
![2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787105.png)
![3-[(E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B7787110.png)


![potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate](/img/structure/B7787128.png)
![(2E)-3-oxo-3-phenyl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanal](/img/structure/B7787137.png)
![(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787141.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787145.png)
![3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B7787148.png)
![imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B7787155.png)

![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B7787167.png)
